{4-[Ethyl(methyl)amino]phenyl}methanol
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Overview
Description
{4-[Ethyl(methyl)amino]phenyl}methanol is an organic compound characterized by the presence of an ethyl(methyl)amino group attached to a phenyl ring, which is further connected to a methanol group. This compound is a white to off-white solid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of 4-aminomethylbenzoic acid: This method involves the reduction of 4-aminomethylbenzoic acid using hydrogen in the presence of a suitable catalyst to yield {4-[Ethyl(methyl)amino]phenyl}methanol.
Reduction of 4-hydroxymethylbenzonitrile: Another method involves the reduction of 4-hydroxymethylbenzonitrile to produce this compound.
Industrial Production Methods
Industrial production typically involves large-scale hydrogenation processes using high-pressure hydrogen and metal catalysts such as palladium or platinum to achieve efficient conversion rates and high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {4-[Ethyl(methyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry
Synthesis of pharmaceuticals: {4-[Ethyl(methyl)amino]phenyl}methanol is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Biology
Biochemical studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug development: It serves as a precursor in the development of new therapeutic agents.
Industry
Fine chemicals: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which {4-[Ethyl(methyl)amino]phenyl}methanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The ethyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-aminomethylbenzoic acid
- 4-hydroxymethylbenzonitrile
- 4-ethylphenylmethanol
Uniqueness
{4-[Ethyl(methyl)amino]phenyl}methanol is unique due to the presence of both ethyl and methyl groups attached to the amino moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
[4-[ethyl(methyl)amino]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-7,12H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXFYHWQFAZTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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